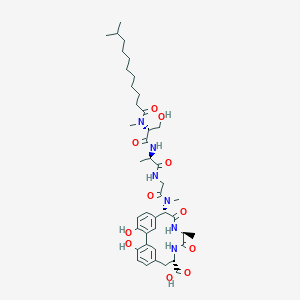

Arylomycin A2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'arylomycine A2 est un antibiotique synthétique appartenant à la classe des arylomycines. Cette classe d'antibiotiques a été initialement isolée à partir d'un échantillon de sol obtenu à Cape Coast, au Ghana. L'arylomycine A2 est connue pour son mécanisme d'action unique, qui implique l'inhibition de la signal peptidase de type I bactérienne (SPase), une enzyme essentielle à la viabilité bactérienne .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de l'arylomycine A2 implique plusieurs étapes, notamment la formation de liaisons biaryles catalysées par des enzymes cytochrome P450. Le processus commence par la préparation de l'arylglycine, un acide aminé non canonique, qui est ensuite incorporé dans la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). L'étape finale implique la formation du cycle macrocyclique par une réaction intramoléculaire de Suzuki-Miyaura .

Méthodes de Production Industrielle : La production industrielle de l'arylomycine A2 implique généralement une fermentation utilisant des cultures de Streptomyces. Le groupe de gènes biosynthétiques de l'arylomycine dans ces cultures est responsable de la production de l'antibiotique. Des techniques de génie génétique sont souvent utilisées pour améliorer le rendement et l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : L'arylomycine A2 subit diverses réactions chimiques, notamment :

Oxydation : Catalysée par des enzymes cytochrome P450.

Réduction : Implique la réduction d'imines en amines.

Substitution : Implique la substitution de groupes fonctionnels sur le cycle aromatique.

Réactifs et Conditions Communs :

Oxydation : Enzymes cytochrome P450, oxygène.

Réduction : Gaz hydrogène, catalyseur de palladium sur carbone (Pd/C).

Substitution : Agents halogénants, nucléophiles.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de l'arylomycine avec des activités biologiques modifiées .

4. Applications de la Recherche Scientifique

L'arylomycine A2 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la formation de liaisons biaryles et les réactions de macrocyclisation.

Biologie : Etudiée pour son rôle dans l'inhibition de la signal peptidase de type I bactérienne, fournissant des informations sur les voies de sécrétion des protéines bactériennes.

Médecine : Explorée comme traitement potentiel des infections bactériennes résistantes aux médicaments en raison de son mécanisme d'action unique.

Industrie : Utilisée dans le développement de nouveaux antibiotiques et de plateformes biocatalytiques pour la synthèse d'antibiotiques peptidiques

5. Mécanisme d'Action

L'arylomycine A2 exerce ses effets en inhibant la signal peptidase de type I bactérienne (SPase). Cette enzyme est essentielle pour l'élimination du peptide signal N-terminal des préprotéines liées à la membrane, ce qui leur permet d'atteindre leurs destinations finales au sein de la cellule bactérienne. L'inhibition de la SPase conduit à l'accumulation de protéines mal localisées, entraînant la mort des cellules bactériennes .

Composés Similaires :

Arylomycines B2 et C : Ces composés inhibent également la signal peptidase de type I bactérienne mais diffèrent par leurs séquences peptidiques et leurs structures macrocycliques.

Vancomycine : Un autre antibiotique glycopeptidique qui inhibe la synthèse de la paroi cellulaire mais cible une voie bactérienne différente.

Téicoplanine : Semblable à la vancomycine, elle inhibe la synthèse de la paroi cellulaire mais présente un motif de glycosylation différent

Unicité : L'arylomycine A2 est unique en raison de son inhibition spécifique de la signal peptidase de type I bactérienne, une cible non ciblée par les antibiotiques utilisés en clinique. Ce mécanisme unique en fait un candidat prometteur pour le traitement des infections bactériennes résistantes aux médicaments .

Applications De Recherche Scientifique

Arylomycins A2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying biaryl bond formation and macrocyclization reactions.

Biology: Investigated for its role in inhibiting bacterial type I signal peptidase, providing insights into bacterial protein secretion pathways.

Medicine: Explored as a potential treatment for drug-resistant bacterial infections due to its unique mechanism of action.

Industry: Used in the development of new antibiotics and biocatalytic platforms for the synthesis of peptide antibiotics

Mécanisme D'action

Arylomycins A2 exerts its effects by inhibiting bacterial type I signal peptidase (SPase). This enzyme is essential for the removal of the N-terminal signal peptide from membrane-bound preproteins, allowing them to reach their final destinations within the bacterial cell. Inhibition of SPase leads to the accumulation of mislocalized proteins, resulting in bacterial cell death .

Comparaison Avec Des Composés Similaires

Arylomycins B2 and C: These compounds also inhibit bacterial type I signal peptidase but differ in their peptide sequences and macrocyclic structures.

Vancomycin: Another glycopeptide antibiotic that inhibits cell wall synthesis but targets a different bacterial pathway.

Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a different glycosylation pattern

Uniqueness: Arylomycins A2 is unique due to its specific inhibition of bacterial type I signal peptidase, a target not addressed by any clinically deployed antibiotics. This unique mechanism makes it a promising candidate for treating drug-resistant bacterial infections .

Propriétés

Formule moléculaire |

C42H60N6O11 |

|---|---|

Poids moléculaire |

825.0 g/mol |

Nom IUPAC |

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |

InChI |

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1 |

Clé InChI |

YFSXYWAZCKMYJN-JBBOGOJTSA-N |

SMILES isomérique |

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

SMILES canonique |

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Synonymes |

arylomycin A2 arylomycin B2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)

![(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B1240646.png)

![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)